molecular formula C21H22N2O5S3 B3314194 1-(2-(Phenylsulfonyl)-4-tosylthiazol-5-yl)piperidin-4-ol CAS No. 950375-62-9

1-(2-(Phenylsulfonyl)-4-tosylthiazol-5-yl)piperidin-4-ol

Cat. No.: B3314194
CAS No.: 950375-62-9
M. Wt: 478.6 g/mol
InChI Key: ZENMNPPXIILKSU-UHFFFAOYSA-N
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Description

1-(2-(Phenylsulfonyl)-4-tosylthiazol-5-yl)piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a phenylsulfonyl and tosylthiazole group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Phenylsulfonyl)-4-tosylthiazol-5-yl)piperidin-4-ol typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation of the thiazole ring using phenylsulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Tosyl Group: The tosyl group is added through a tosylation reaction using tosyl chloride and a base.

    Formation of the Piperidine Ring: The final step involves the cyclization of the intermediate with a suitable amine to form the piperidine ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Phenylsulfonyl)-4-tosylthiazol-5-yl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and tosyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(2-(Phenylsulfonyl)-4-tosylthiazol-5-yl)piperidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as HIV and cancer.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

  • 1-(4-(Phenylsulfonyl)piperidin-4-yl)-2-(tosylthiazol-5-yl)ethanone
  • 1-(2-(Phenylsulfonyl)-4-tosylthiazol-5-yl)piperidin-3-ol
  • 1-(2-(Phenylsulfonyl)-4-tosylthiazol-5-yl)piperidin-4-amine

Uniqueness: 1-(2-(Phenylsulfonyl)-4-tosylthiazol-5-yl)piperidin-4-ol is unique due to its specific substitution pattern and the presence of both phenylsulfonyl and tosylthiazole groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-(benzenesulfonyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S3/c1-15-7-9-18(10-8-15)30(25,26)19-20(23-13-11-16(24)12-14-23)29-21(22-19)31(27,28)17-5-3-2-4-6-17/h2-10,16,24H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENMNPPXIILKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-(Phenylsulfonyl)-4-tosylthiazol-5-yl)piperidin-4-ol
Reactant of Route 2
1-(2-(Phenylsulfonyl)-4-tosylthiazol-5-yl)piperidin-4-ol
Reactant of Route 3
1-(2-(Phenylsulfonyl)-4-tosylthiazol-5-yl)piperidin-4-ol
Reactant of Route 4
Reactant of Route 4
1-(2-(Phenylsulfonyl)-4-tosylthiazol-5-yl)piperidin-4-ol
Reactant of Route 5
1-(2-(Phenylsulfonyl)-4-tosylthiazol-5-yl)piperidin-4-ol
Reactant of Route 6
1-(2-(Phenylsulfonyl)-4-tosylthiazol-5-yl)piperidin-4-ol

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